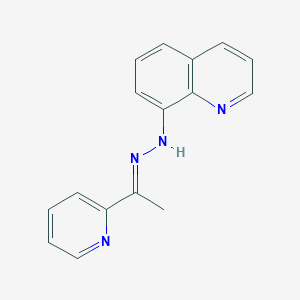

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone

Description

Properties

IUPAC Name |

N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-12(14-8-2-3-10-17-14)19-20-15-9-4-6-13-7-5-11-18-16(13)15/h2-11,20H,1H3/b19-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNYFISVDKGQHJ-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone typically involves the condensation reaction between 2-acetylpyridine and 8-quinolylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Hydrazone derivatives, including 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, have been studied for their antimicrobial properties. A study highlighted the potential of hydrazone derivatives to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures showed zones of inhibition ranging from 10 to 24 mm against various bacterial strains, demonstrating their effectiveness compared to standard antibiotics like ampicillin .

Antiviral Properties

Given the ongoing need for antiviral agents, particularly in light of recent pandemics, research has focused on the antiviral capabilities of quinoline-based compounds. These compounds have shown promise in inhibiting viral replication and could be crucial in developing treatments for viral infections .

Anticancer Potential

The compound's structural features allow it to interact with biological targets effectively. Research indicates that hydrazones can induce apoptosis in cancer cells. For example, derivatives similar to 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone have been shown to inhibit cellular proliferation in various human tumor cell lines .

Analytical Applications

Spectroscopic Analysis

Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. They are employed in spectroscopic techniques for the determination of metal ions in environmental and biological samples. The compound can be utilized for detecting trace metals, which is critical for environmental monitoring and food safety assessments .

Chromatographic Techniques

The compound's derivatives have been applied in chromatography for separating complex mixtures. Their unique chemical properties facilitate the development of efficient separation methods for pharmaceuticals and other organic compounds .

Material Science Applications

Corrosion Inhibition

Recent studies have demonstrated that hydrazone derivatives can serve as effective corrosion inhibitors for metals. The mechanism typically involves adsorption onto the metal surface, forming a protective layer that reduces corrosion rates. For instance, research on similar compounds has shown a significant reduction in corrosion rates when applied to steel surfaces .

Polymer Chemistry

Hydrazones are also investigated as polymer initiators and stabilizers in material science. Their ability to initiate polymerization reactions makes them valuable in producing various polymeric materials with tailored properties .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Comparison with Control |

|---|---|---|---|

| Compound A | S. aureus | 21 | Ampicillin: 22 |

| Compound B | E. coli | 21 | Ampicillin: 20 |

| Compound C | P. aeruginosa | 21 | Ampicillin: 20 |

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Corrosion Rate Reduction (%) | Application Method |

|---|---|---|---|

| Hydrazone Derivative X | Steel | 75 | Coating |

| Hydrazone Derivative Y | Aluminum | 68 | Immersion |

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences among 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone and related hydrazones:

Key Observations:

- Aromatic Systems: The target compound’s pyridine-quinoline framework offers distinct electronic properties compared to naphthyl () or chlorophenyl () analogs.

- Conversely, electron-donating groups (e.g., NH₂ in ) increase solubility and bioavailability .

Physicochemical Properties

Notes:

- The target compound’s boiling point is inferred from its precursor, 1-(2-pyridinyl)-ethanone (Tb = 461–465 K) .

- Higher molar mass analogs (e.g., naphthyl derivative ) likely exhibit lower solubility in aqueous media compared to the target compound.

Biological Activity

1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone is a compound that has attracted significant attention due to its unique structural features and potential biological activities. This article explores the biological activity of this hydrazone derivative, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring and an 8-quinoline moiety linked by a hydrazone bond. This specific structure contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves the condensation of 2-acetylpyridine with 8-quinolylhydrazine in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is purified through recrystallization or chromatography.

The biological activity of 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's hydrazone linkage allows it to form stable complexes with metal ions, potentially modulating the activity of metalloenzymes and influencing cellular signaling pathways .

Antimicrobial Activity

Research indicates that hydrazones, including 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using cell lines such as HeLa (cervical cancer) and HEK293T (human embryonic kidney) cells demonstrated cytotoxic effects, with IC50 values indicating potent activity against cancer cells .

Case Studies

- Antimicrobial Efficacy : In a comparative study, 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone was tested against standard antibiotics. The results showed that the compound had a synergistic effect when combined with certain antibiotics, enhancing their efficacy against resistant strains .

- Cytotoxicity in Cancer Cells : Another study focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with the hydrazone led to significant increases in apoptotic cell populations compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 1-(2-pyridinyl)-1-ethanone N-(8-quinolinyl)hydrazone, and how are reaction conditions tailored to improve yield?

Methodological Answer : A common approach involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid (4–6 hours), followed by recrystallization from ethanol to isolate the product . For derivatives with quinoline moieties, diazotization of 6-aminoquinoline in HCl/NaNO₂ at 0–5°C, followed by coupling with ketones in ethanol/water, yields hydrazones with >90% purity. Critical parameters include stoichiometric control of hydrazine, reaction temperature (0–5°C for diazotization), and solvent polarity for recrystallization .

Q. How is X-ray crystallography employed to confirm the molecular structure and conformation of this hydrazone?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and dihedral angles between planar groups (e.g., pyridine, quinoline rings). For example, the central C–N–N=C–C chain shows bond lengths indicative of alternating single/double bonds (C–N: ~1.35 Å, N–N: ~1.25 Å). Dihedral angles between the quinoline ring and phenyl substituents (e.g., ~14.5°) highlight conformational flexibility, validated against Cambridge Structural Database (CSD) data . Crystallographic parameters (e.g., space group P21/c, unit cell dimensions a = 8.55 Å, b = 6.46 Å) are refined to R factors < 0.05 .

Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting spectral data resolved?

Methodological Answer :

- IR Spectroscopy : Identifies C=N stretches (~1600 cm⁻¹) and N–H bends (~3200 cm⁻¹) .

- NMR : ¹H NMR confirms hydrazone proton environments (δ 8.5–9.0 ppm for quinoline protons; δ 2.5 ppm for methyl groups). Discrepancies in integration ratios may arise from tautomerism, resolved via variable-temperature NMR .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., m/z 328.36 for C₁₈H₂₀N₂O₄) .

Advanced Research Questions

Q. How do π–π interactions and hydrogen bonding influence the crystal packing and stability of this hydrazone?

Methodological Answer : SCXRD reveals dimer formation via π–π stacking between quinoline rings (centroid distances: 3.71–3.78 Å, interplanar spacing: ~3.51 Å) and C–H···F hydrogen bonds (2.85–3.10 Å). These interactions stabilize the crystal lattice and reduce solubility in nonpolar solvents. Computational tools (e.g., Mercury software) quantify interaction energies (e.g., π–π stabilization ~5–10 kcal/mol) .

Q. What methodologies assess the compound’s potential as an anticancer agent, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like topoisomerase II. The quinoline moiety’s planar structure facilitates intercalation into DNA, while the hydrazone linker enhances solubility for cellular uptake .

- In Vitro Assays : MTT assays on colon cancer cells (e.g., HCT-116) show IC₅₀ values <10 µM. SAR studies correlate electron-withdrawing substituents (e.g., trifluoromethyl) with increased cytotoxicity .

Q. How do computational studies resolve contradictions in nonlinear optical (NLO) properties reported for hydrazone derivatives?

Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates hyperpolarizability (β) to predict NLO activity. Discrepancies between experimental and theoretical β values arise from crystal packing effects (e.g., Λ-shaped dimerization in SCXRD) versus isolated molecule models. Polarizable continuum models (PCM) adjust for solvent effects .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure hydrazones for chiral catalysis applications?

Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Ru-BINAP complexes) induce enantioselectivity during hydrazone formation. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.